2,5-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
CAS No.: 1040660-03-4
Cat. No.: VC11931511
Molecular Formula: C21H17F3N2O4S2
Molecular Weight: 482.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040660-03-4 |
|---|---|
| Molecular Formula | C21H17F3N2O4S2 |
| Molecular Weight | 482.5 g/mol |
| IUPAC Name | 2,5-difluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C21H17F3N2O4S2/c22-15-3-7-18(8-4-15)32(29,30)26-11-1-2-14-12-17(6-10-20(14)26)25-31(27,28)21-13-16(23)5-9-19(21)24/h3-10,12-13,25H,1-2,11H2 |
| Standard InChI Key | DXOZLYSFAGIQPX-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
| Canonical SMILES | C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Introduction
Molecular Formula and Weight
While the exact molecular formula and weight of 2,5-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide are not specified in the search results, related compounds typically have molecular weights in the range of 400-500 g/mol due to their complex structures.
Synthesis Methods
The synthesis of such compounds often involves the reaction of a tetrahydroquinoline derivative with a sulfonyl chloride, followed by amidation. Specific conditions, such as temperature and solvent choice, can significantly affect the yield and purity of the product.
Chemical Reactions
Sulfonamides can undergo various chemical reactions, including hydrolysis and nucleophilic substitution. The presence of fluorine atoms may influence reactivity due to their electron-withdrawing effects.
Biological Activities
While specific data on 2,5-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is lacking, sulfonamides are known for their antimicrobial, anti-inflammatory, and potential anticancer activities. The fluorinated groups may enhance these properties by improving cellular penetration.
Potential Applications
Given the biological activities of related sulfonamides, potential applications could include:
-
Pharmaceuticals: As antimicrobial or anti-inflammatory agents.
-
Agricultural Chemicals: As potential fungicides or pesticides.
Potential Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Inhibition of bacterial growth |
| Anti-inflammatory | Reduction of inflammation |
| Anticancer | Potential inhibition of tumor growth |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume